molecular formula C14H18BrNO2 B2604201 2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 303794-75-4

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2604201
CAS No.: 303794-75-4
M. Wt: 312.207
InChI Key: CPBOHSFXXVEQPJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that features a bromophenoxy group and a methylpiperidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of 4-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-Bromophenol is then reacted with 2-chloroethanone in the presence of a base to form 2-(4-Bromophenoxy)ethanone.

    Piperidine Introduction: The final step involves the reaction of 2-(4-Bromophenoxy)ethanone with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The bromophenoxy group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases and appropriate ligands.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds or other complex structures.

Scientific Research Applications

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can engage in various interactions, while the piperidinyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(4-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(4-Methoxyphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens or substituents may not facilitate

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBOHSFXXVEQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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